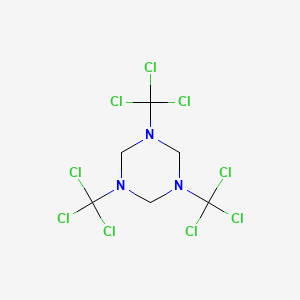![molecular formula C18H14S B14685597 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene CAS No. 24964-14-5](/img/structure/B14685597.png)
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is an aromatic organic compound with the molecular formula C18H14S It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains a thiophene ring fused with benzene and naphthalene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-methylbenzothiophene, a series of reactions involving Friedel-Crafts acylation, cyclization, and dehydrogenation can be employed to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using suitable catalysts, and ensuring efficient purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced thiophene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Nitro, bromo, or chloro derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its ability to undergo redox reactions may contribute to its biological activities by generating reactive oxygen species (ROS) that can induce cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene: A simpler thiophene derivative with fewer fused rings.
Benzo[b]naphtho[1,2-d]thiophene: Another polycyclic aromatic compound with a different fusion pattern of rings.
1,2-Benzodiphenylene sulfide: A related compound with a similar thiophene core but different substituents.
Uniqueness
6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene is unique due to its specific ring fusion and methyl substitution pattern, which confer distinct electronic and structural properties. These features make it valuable for studying the effects of structural modifications on chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
24964-14-5 |
|---|---|
Molekularformel |
C18H14S |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
6,7-dimethylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C18H14S/c1-11-6-5-7-13-10-15-14-8-3-4-9-16(14)19-18(15)12(2)17(11)13/h3-10H,1-2H3 |
InChI-Schlüssel |
YAZOLFVTXVASIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C3C(=CC2=CC=C1)C4=CC=CC=C4S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Diethylamino)ethyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B14685539.png)

![5-[(5-Chloro-2,4-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685549.png)
![s-Triazine, 2-[(o-methoxyphenyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14685552.png)
![(Dibenzo[b,d]furan-3-yl)(4-nitrophenyl)methanone](/img/structure/B14685557.png)




